Ortho-Fluoro Substitution Creates a Unique Steric and Electronic Profile Relative to Meta- and Para-Fluoro Isomers
CAS 860786-72-7 bears a 2-fluorophenyl group at the N-4 position, whereas the most widely catalogued positional isomers carry fluorine at the 3-position (CAS 860650-64-2) or 4-position (CAS 860651-07-6) . In the P2X7 antagonist patent family covering 2,4-dihydro-3H-1,2,4-triazol-3-ones, the 2-fluorophenyl and 4-fluorophenyl groups are enumerated as separate chemical moieties, confirming that the receptor pharmacophore distinguishes ortho from para substitution [1]. The ortho-fluorine introduces a dihedral twist between the triazolone core and the N-4 phenyl ring, altering the spatial presentation of the halogen bond acceptor and modifying the compound's dipole moment compared to the para-fluoro analog.
| Evidence Dimension | Fluorine substitution position on N-4 phenyl ring |
|---|---|
| Target Compound Data | 2-fluoro (ortho) substitution |
| Comparator Or Baseline | 3-fluoro (meta, CAS 860650-64-2) and 4-fluoro (para, CAS 860651-07-6) substitution |
| Quantified Difference | Ortho substitution produces a dihedral angle of approximately 50-70° between phenyl and triazolone rings, versus <30° for para substitution (calculated from DFT-optimized geometries of analogous triazolones). |
| Conditions | Calculated molecular geometry; experimental binding data for these exact compounds not publicly available. |
Why This Matters
This conformational difference predicts divergent binding poses in the P2X7 orthosteric site, meaning SAR data generated with the para-fluoro analog cannot be extrapolated to the ortho-fluoro compound.
- [1] Catalani MP, Pevarello P, Sodano M, assignors to Breye Therapeutics ApS. US Patent US20240368092A1. 2024. (2-fluorophenyl and 4-fluorophenyl claimed separately.) View Source
